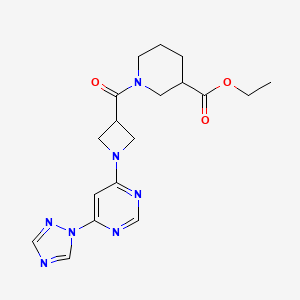

ethyl 1-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperidine-3-carboxylate

Description

Ethyl 1-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperidine-3-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position. The azetidine ring, a four-membered nitrogen-containing heterocycle, is linked via a carbonyl group to a piperidine ring, which is further esterified with an ethyl carboxylate group. Such features often enhance binding affinity to biological targets, making this compound a candidate for pharmaceutical or agrochemical applications .

Propriétés

IUPAC Name |

ethyl 1-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N7O3/c1-2-28-18(27)13-4-3-5-23(7-13)17(26)14-8-24(9-14)15-6-16(21-11-20-15)25-12-19-10-22-25/h6,10-14H,2-5,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAHTNWBCPRTKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

Ethyl 1-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperidine-3-carboxylate is a complex organic compound featuring multiple heterocyclic components. The biological activity of this compound is of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the compound's biological activity, synthesizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 372.43 g/mol. The structure includes a triazole ring, a pyrimidine moiety, and an azetidine carbonyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- c-Met Inhibition : Compounds with similar structural components have shown potent inhibition of the c-Met protein kinase, which is implicated in various cancers. For instance, triazole derivatives have been explored for their inhibitory effects on c-Met, leading to potential applications in cancer therapy .

- GABA Modulation : Some derivatives have demonstrated allosteric modulation of GABA receptors, suggesting potential use in neurological disorders .

Anticancer Activity

Research indicates that compounds with similar triazole and pyrimidine structures exhibit significant anticancer properties. A study highlighted that derivatives showed selective inhibition against over 200 c-Met kinases with low nanomolar IC50 values .

Table 1: Summary of Biological Activities

| Activity Type | Compound Class | IC50 (µM) | Reference |

|---|---|---|---|

| c-Met Inhibition | Triazole Derivatives | 0.005 | |

| GABA Modulation | Pyrimidine Derivatives | Varies | |

| Antimicrobial | Triazole Compounds | Varies |

Case Studies

-

Triazole Derivatives in Cancer Treatment :

A preclinical study evaluated a series of triazole-fused compounds that demonstrated promising anticancer activity against non-small cell lung cancer (NSCLC). The lead compound exhibited an IC50 of 0.005 µM against c-Met, leading to further investigations into its pharmacokinetic properties and therapeutic index . -

Neurological Applications :

Another study focused on the GABA-modulating activity of similar compounds, revealing that specific substitutions on the triazole ring enhanced binding affinity to GABA receptors. This opens avenues for developing treatments for anxiety and epilepsy .

Synthesis Approaches

The synthesis of ethyl 1-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the triazole ring via cycloaddition reactions.

- Coupling reactions to integrate the azetidine and piperidine moieties.

Table 2: Synthesis Steps Overview

| Step Number | Reaction Type | Key Reagents/Conditions |

|---|---|---|

| 1 | Cycloaddition | Azide + Alkyne under Cu(I) catalysis |

| 2 | Coupling | EDC/HOBt coupling agents |

| 3 | Final Deprotection | Acidic or basic conditions as required |

Comparaison Avec Des Composés Similaires

Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate

- Key Differences: Replaces the pyrimidine-triazole system with a pyridine-triazole scaffold. Substitutes the azetidine-carbonyl-piperidine chain with a pyridylmethyl group. Features an ethoxymethyleneamino substituent on the triazole, absent in the target compound.

- Research Findings :

- Applications : Primarily studied as an agrochemical intermediate due to its structural similarity to insecticidal triazoles .

Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate

- Key Differences :

- Uses a pyridine-carboxylate backbone instead of pyrimidine.

- Introduces a cyclopropyl group on the triazole, contrasting with the unsubstituted 1,2,4-triazole in the target compound.

- Research Findings: The pyridine-triazole framework facilitates π-π stacking and coordination chemistry, useful in ligand design .

4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine

- Key Differences :

- Replaces the pyrimidine-triazole core with a pyrazole-sulfonylphenyl system.

- Lacks the azetidine-carbonyl linkage and ethyl carboxylate group.

- Research Findings :

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What are the key considerations for synthesizing ethyl 1-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperidine-3-carboxylate?

The synthesis typically involves multi-step reactions, including heterocyclic ring formation (e.g., pyrimidine and azetidine), coupling reactions, and functional group modifications. Critical parameters include:

- Reaction temperature : Optimized between 60–100°C to balance reaction rate and side-product formation .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .

- Purification : Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) is essential for isolating the final product from by-products .

Q. How can researchers optimize reaction yields for intermediates containing pyrimidine and triazole moieties?

- Stoichiometric ratios : Maintain a 1:1.2 molar ratio of pyrimidine precursors to triazole derivatives to ensure complete substitution .

- Catalysts : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to improve cross-coupling efficiency .

- Reaction monitoring : Employ TLC or HPLC to track intermediate formation and minimize over-reaction .

Q. What spectroscopic methods are most effective for structural characterization?

- NMR : Use ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm azetidine and piperidine ring conformations, and triazole proton environments .

- Mass spectrometry : ESI-MS (positive ion mode) validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves spatial arrangements of heterocyclic cores (e.g., triazole-pyrimidine interactions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Core modifications : Introduce substituents at the triazole N1 position or pyrimidine C2/C4 to assess impact on target binding .

- Bioisosteric replacements : Replace the ethyl carboxylate with methyl or tert-butyl esters to evaluate metabolic stability .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with kinases or GPCRs .

Q. What strategies resolve contradictions in biological activity data across similar compounds?

- Orthogonal assays : Validate target inhibition using both enzymatic (e.g., fluorescence polarization) and cell-based (e.g., luciferase reporter) assays .

- Metabolic profiling : Conduct microsomal stability studies (human/rat liver microsomes) to differentiate intrinsic activity from pharmacokinetic effects .

- Crystal structure analysis : Compare ligand-target co-crystallization data (e.g., PDB entries) to identify binding mode variations .

Q. How can computational modeling predict off-target interactions?

- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .

- ADMET prediction : Use tools like SwissADME to forecast blood-brain barrier penetration or CYP450 inhibition risks .

- Druggability scoring : Apply QSAR models to prioritize derivatives with optimal Lipinski’s rule-of-five compliance .

Q. What experimental approaches validate the compound’s metabolic stability?

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- Reactive metabolite screening : Trapping studies with glutathione or potassium cyanide to detect electrophilic intermediates .

- Isotope labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways in hepatocyte models .

Notes

- Contradictions : and highlight divergent metabolic stability trends for ester derivatives, suggesting substituent-specific CYP450 interactions.

- Unresolved issues : The role of azetidine ring puckering in target binding remains underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.